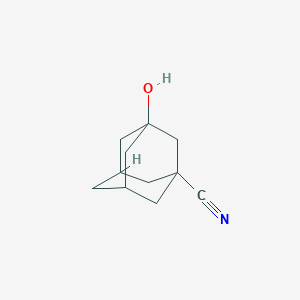

3-Hydroxyadamantane-1-carbonitrile

Vue d'ensemble

Description

3-Hydroxyadamantane-1-carbonitrile is a chemical compound with the CAS Number: 59223-70-0 and Linear Formula: C11H15NO . It has a molecular weight of 177.25 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-6H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.25 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Adamantylation in Organic Synthesis

Adamantylation of carbonitriles, including 3-Hydroxyadamantane-1-carbonitrile, represents a significant area of study in organic chemistry. For example, Mokhov and Butov (2014) developed a one-step procedure for the selective synthesis of branched nitriles, including α-adamantyl carbonitriles, which are challenging to obtain through traditional methods. This process underscores the utility of adamantane derivatives in synthesizing complex organic compounds with potential applications in medicinal chemistry and materials science (Mokhov & Butov, 2014).

Pharmacological Potential

Several studies have explored the pharmacological potential of adamantane derivatives. For instance, Vildagliptin, a drug derived from a similar structural framework as this compound, has been identified as a potent, selective, and orally bio-available dipeptidyl-peptidase IV (DPP IV) inhibitor. This compound shows promise in treating Type 2 diabetes, highlighting the therapeutic relevance of adamantane derivatives in managing chronic conditions (Brandt et al., 2005).

Synthesis and Chemical Properties

The synthesis of adamantane derivatives, including methods for assembling compounds like vildagliptin from 3-amino-1-adamantanol, glyoxylic acid, and L-prolinamide, showcases the versatility of these compounds in chemical synthesis. Castaldi et al. (2017) achieved vildagliptin in 63% overall yield through a competitive protocol, indicating efficient routes to potent pharmaceutical agents (Castaldi et al., 2017).

Novel Applications

Beyond traditional organic synthesis and pharmacology, adamantane derivatives are explored for novel applications. For instance, their role in the inhibition of corrosion, development of fluorescent probes, and potential in energy storage materials signifies the broad applicability of these compounds in various scientific fields. Studies on the corrosion inhibition properties of certain carbonitriles and their theoretical and experimental investigation into their effectiveness highlight the multifaceted utility of these compounds in practical applications (Verma et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

3-hydroxyadamantane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYYHYDFGKXORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577871 | |

| Record name | 3-Hydroxytricyclo[3.3.1.1~3,7~]decane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59223-70-0 | |

| Record name | 3-Hydroxytricyclo[3.3.1.1~3,7~]decane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

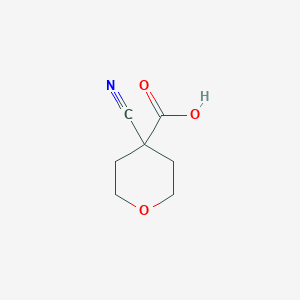

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

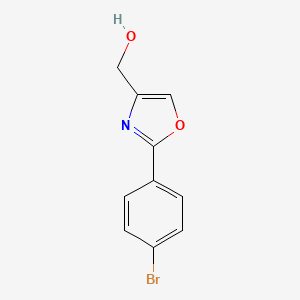

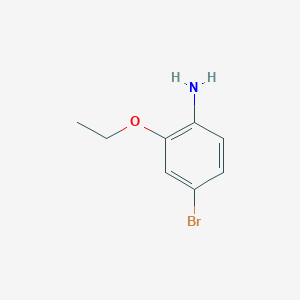

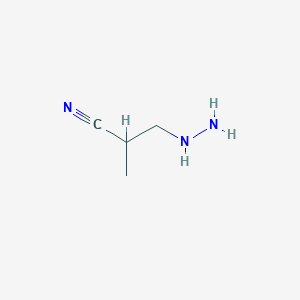

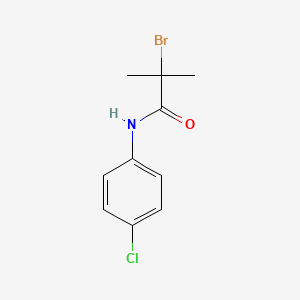

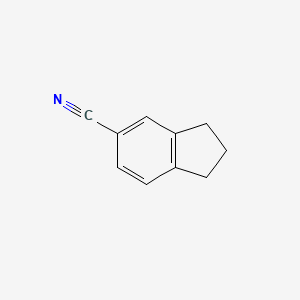

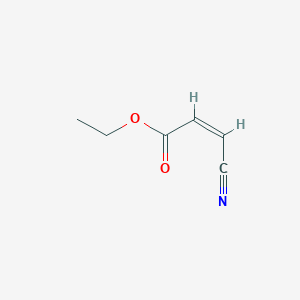

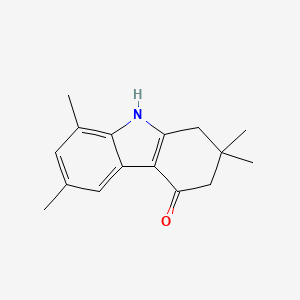

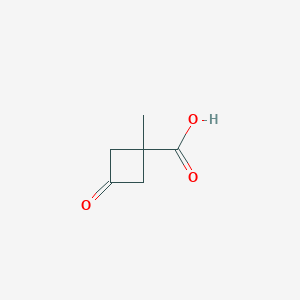

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.